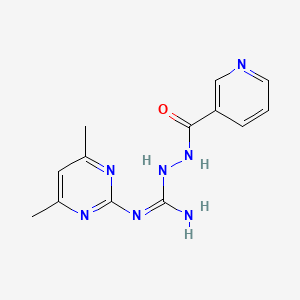![molecular formula C18H20ClNO3 B5256641 3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5256641.png)
3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[222]oct-5-ene-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a chlorophenyl group
Métodos De Preparación
The synthesis of 3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Reaction with Amines: The anhydride is reacted with 2-(3-chlorophenyl)ethylamine under controlled conditions to form the corresponding amide.
Carboxylation: The amide is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Aplicaciones Científicas De Investigación
3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar compounds to 3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid include:
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core structure and are used in similar applications.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride: This compound is used as a molecular scaffold and in the synthesis of metal-organic frameworks.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Another related compound used in organic synthesis and materials science.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[2-(3-chlorophenyl)ethylcarbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c19-14-3-1-2-11(10-14)8-9-20-17(21)15-12-4-6-13(7-5-12)16(15)18(22)23/h1-4,6,10,12-13,15-16H,5,7-9H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDWZGLMMQQRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]phenol](/img/structure/B5256563.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5256582.png)
![4'-[(dimethylamino)methyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5256587.png)
![N-(4-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5256595.png)
![2-(1H-benzimidazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5256603.png)
![(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5256610.png)
![1'-(cyclopropylcarbonyl)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5256615.png)



![(4aS*,8aR*)-6-[(3-methylphenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5256630.png)
![8-furo[3,2-c]pyridin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5256640.png)
![methyl 4-(5-{[(2-hydroxypropyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5256654.png)
